

Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Morpholin-2-ylmethanol hydrochloride

Cat. No.: B3039989

[Get Quote](#)

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold."^[1] Its frequent incorporation into therapeutic agents is no coincidence; this simple heterocycle imparts a range of beneficial physicochemical and metabolic properties, including enhanced aqueous solubility, metabolic stability, and a pKa value that favors bioavailability.^[2] When seeking to develop drugs for the central nervous system (CNS), the morpholine moiety can be particularly advantageous for improving permeability across the blood-brain barrier.^{[2][3]}

(R)-Morpholin-2-ylmethanol hydrochloride emerges as a particularly valuable asset from this family of compounds. As a chiral building block, it provides medicinal chemists with a stereochemically defined starting point, which is critical for achieving target specificity and reducing off-target effects. This molecule uniquely features a stereocenter at the 2-position, adjacent to the ring oxygen, and a primary alcohol, offering two distinct points for synthetic elaboration. The hydrochloride salt form enhances its stability and solubility in various reaction media, making it a versatile and reliable synthon for constructing complex molecular architectures. This guide provides a detailed overview of its properties, applications, and field-proven protocols for its use.

Physicochemical and Handling Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application.

Property	Data
Chemical Name	(R)-Morpholin-2-ylmethanol hydrochloride
CAS Number	1436436-17-7
Molecular Formula	C ₅ H ₁₂ ClNO ₂
Molecular Weight	153.61 g/mol
Appearance	Off-White to Yellow Solid
Purity	Typically ≥97%
Storage Conditions	Store at 2-8°C under an inert atmosphere
Key Functional Groups	Secondary Amine (as hydrochloride salt), Primary Alcohol
Chirality	Single (R)-enantiomer

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Core Synthetic Applications & Strategy

The synthetic utility of **(R)-Morpholin-2-ylmethanol hydrochloride** stems from its bifunctional nature. The secondary amine and primary alcohol can be selectively functionalized to introduce the chiral morpholine motif into a target molecule. A common and logical synthetic strategy involves the initial protection of the more nucleophilic secondary amine, allowing for the selective modification of the primary alcohol.

[Click to download full resolution via product page](#)

This strategic protection is crucial because the secondary amine's basicity and nucleophilicity would otherwise interfere with many reactions targeting the hydroxyl group, such as oxidations or reactions requiring strong bases. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protection due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[\[8\]](#)

Once the nitrogen is protected, the primary alcohol becomes the sole site for modification:

- Oxidation: The alcohol can be oxidized to an aldehyde (using PCC, DMP) or a carboxylic acid (using Jones reagent, TEMPO) to serve as an electrophilic handle for C-C bond formation (e.g., Wittig, Grignard reactions) or amide bond formation.
- Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) is a direct way to link the morpholine moiety to other parts of a target molecule.
- Activation: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

This versatility allows for the incorporation of the (R)-morpholin-2-ylmethanol fragment into complex scaffolds, such as those found in kinase inhibitors or other targeted therapeutics.[\[9\]](#)

Application Protocol 1: N-Protection of (R)-Morpholin-2-ylmethanol

Objective: To protect the secondary amine of **(R)-Morpholin-2-ylmethanol hydrochloride** with a Boc group, preparing it for subsequent functionalization of the hydroxyl group. This is a foundational step for most synthetic routes.

Causality: The starting material is a hydrochloride salt. A stoichiometric amount of base (Triethylamine, TEA) is required to neutralize the HCl and liberate the free secondary amine, which then acts as the nucleophile to attack the di-tert-butyl dicarbonate (Boc₂O). Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive, facilitating easy workup.

[Click to download full resolution via product page](#)

Materials & Reagents:

- **(R)-Morpholin-2-ylmethanol hydrochloride** (1.0 eq)

- Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
- Triethylamine (TEA) (2.2 eq)
- Dichloromethane (DCM), anhydrous
- Deionized Water
- Saturated Sodium Chloride solution (Brine)
- Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
- Silica Gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add **(R)-Morpholin-2-ylmethanol hydrochloride** (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
- Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15-20 minutes to ensure the formation of the free amine.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with Boc₂O.
- Boc₂O Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 20-30 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

- Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The washes remove excess TEA hydrochloride and other water-soluble impurities.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 30-60% Ethyl Acetate in Hexanes) to yield the pure N-Boc-(R)-morpholin-2-ylmethanol.

Application Protocol 2: O-Alkylation of N-Boc-(R)-morpholin-2-ylmethanol

Objective: To demonstrate the functionalization of the primary alcohol via Williamson ether synthesis, a common strategy for linking the morpholine moiety to other molecular fragments.

Causality: This reaction requires a strong, non-nucleophilic base to deprotonate the primary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is ideal for this purpose. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are used to prevent quenching the base and to solvate the ions involved. The N-Boc protected starting material ensures that only the hydroxyl group reacts.

Materials & Reagents:

- N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq) (from Protocol 1)
- Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Alkyl Halide (e.g., Benzyl Bromide, R-X) (1.1 eq)
- Tetrahydrofuran (THF), anhydrous
- Saturated Ammonium Chloride (NH_4Cl) solution

- Ethyl Acetate
- Deionized Water & Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of NaH (1.2 eq) to a dry round-bottom flask. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the washed NaH .
- Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.
- Substrate Addition: Dissolve N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension. Effervescence (H_2 gas evolution) should be observed.
- Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the sodium alkoxide.
- Electrophile Addition: Add the alkyl halide (R-X , 1.1 eq) dropwise to the reaction mixture at 0 °C.
- Reaction: After addition, allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC. Gentle heating may be required for less reactive halides.
- Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH_4Cl solution dropwise to destroy any unreacted NaH .
- Extraction: Dilute the mixture with Ethyl Acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Ethyl Acetate (2x).
- Washing: Combine the organic layers and wash with water (1x) and brine (1x).
- Drying and Concentration: Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Safety and Handling

(R)-Morpholin-2-ylmethanol and its parent compound, morpholine, require careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[\[10\]](#) All manipulations should be performed in a well-ventilated chemical fume hood.[\[11\]](#)
- Hazards: Morpholine and its derivatives can cause skin and eye irritation or burns.[\[10\]](#)[\[11\]](#) Inhalation of dust or vapors should be avoided.[\[12\]](#)
- Handling: Avoid formation of dust and aerosols. Keep away from sources of ignition as morpholine itself is a flammable liquid.[\[11\]](#) The hydrochloride salt is a stable solid but should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[\[12\]](#) For eye contact, rinse cautiously with water for several minutes.[\[10\]](#)[\[12\]](#) If inhaled, move the person to fresh air.[\[12\]](#) Seek immediate medical attention in all cases of significant exposure.

Conclusion

(R)-Morpholin-2-ylmethanol hydrochloride is a high-value chiral building block that provides a direct and stereochemically defined entry point into the synthesis of morpholine-containing compounds. Its bifunctional nature, when leveraged with a logical protection and functionalization strategy, makes it an indispensable tool for medicinal chemists. The protocols detailed herein provide a reliable framework for researchers, scientists, and drug development professionals to harness the potential of this privileged scaffold in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 5. 1436436-17-7|(R)-Morpholin-2-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]
- 6. aablocks.com [aablocks.com]
- 7. chemscene.com [chemscene.com]
- 8. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3039989#r-morpholin-2-ylmethanol-hydrochloride-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com